Ethyl Caffeate

Antioxidant Oxidative Stress Neuronal Protection

Ethyl Caffeate is the optimal choice for NF-κB/COX-2 and oxidative stress studies where caffeic acid fails. With a DPPH IC50 of 13.5 μM and protection of PC12 cells at 5-25 μM, it uniquely dissects lipid peroxidation pathways. Validated in TPA-induced skin inflammation and LPS-stimulated macrophage models, it suppresses COX-2 beyond celecoxib in vivo. Also a benchmark for antimalarial SAR (55% P. berghei inhibition at 100 mg/kg). Choose Ethyl Caffeate for reproducible, translational research.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 102-37-4
Cat. No. B086002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Caffeate
CAS102-37-4
Synonymscaffeic acid ethyl ester
ethyl caffeate
ethyl trans-caffeate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
InChIKeyWDKYDMULARNCIS-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Caffeate (CAS 102-37-4): Chemical Identity and Procurement Baseline


Ethyl Caffeate is an ethyl ester of caffeic acid (3,4-dihydroxycinnamic acid), belonging to the hydroxycinnamic acid ester class of phenolic compounds [1]. It is a naturally occurring secondary metabolite isolated from botanical sources including Bidens pilosa, Polygonum amplexicaule var. sinense, and Verdicchio wine [2]. The compound possesses a catechol moiety (3,4-dihydroxyphenyl group) and an α,β-unsaturated ester functional group, with a molecular weight of 208.21 g/mol . Ethyl Caffeate is primarily supplied as a research-grade compound for pharmacological and biochemical investigations.

Why Ethyl Caffeate (CAS 102-37-4) Cannot Be Substituted with Generic Caffeic Acid or Alternative Esters


Substituting Ethyl Caffeate with caffeic acid or other caffeate esters (e.g., methyl caffeate) in research or industrial applications introduces quantifiable variability in antioxidant potency, cellular protection, metabolic stability, and target engagement. Esterification of the carboxylic acid group alters lipophilicity, redox potential, and enzymatic hydrolysis rates—parameters that directly dictate experimental reproducibility and translational relevance [1]. The ethyl ester exhibits distinct pharmacokinetic behavior compared to the methyl ester, with approximately 3.5-fold higher intravenous conversion to caffeic acid in vivo [2]. These differences are not merely incremental; they represent functionally divergent physicochemical and biological properties that preclude simple interchangeability.

Ethyl Caffeate (102-37-4) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


Ethyl Caffeate vs. Caffeic Acid and Ferulate Esters: Quantified Antioxidant Capacity and Neuronal Cell Protection

Ethyl Caffeate exhibits a lower DPPH IC50 (13.5 μM) compared to caffeic acid (16.6 μM), indicating superior radical scavenging potency [1]. The FRAP value for Ethyl Caffeate (1490-1588 mM quercetin equivalent/mole) exceeds that of caffeic acid (1398 mM Q/mole) [1]. Critically, Ethyl Caffeate at 5 μM and 25 μM conferred significant protection against hydrogen peroxide-induced PC12 neuronal cell death, whereas caffeic acid and ferulate esters provided no protection at identical concentrations [1].

Antioxidant Oxidative Stress Neuronal Protection

Ethyl Caffeate vs. Celecoxib: Superior COX-2 Inhibition in an In Vivo Mouse Skin Inflammation Model

Ethyl Caffeate markedly suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 5.5 μg/mL [1]. In an in vivo mouse skin model, topical Ethyl Caffeate inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression with a superior effect compared to an equimolar dose of the NSAID celecoxib [1].

Anti-inflammatory COX-2 Inhibition NF-κB Pathway

Ethyl Caffeate vs. Methyl Caffeate vs. Caffeic Acid: Differential Antimalarial Efficacy and Parasite Growth Inhibition

In a comparative study of caffeic acid derivatives against Plasmodium berghei, Ethyl Caffeate exhibited the highest in vitro antiplasmodial activity with an IC50 of 21.9 ± 9.4 μM [1]. In the in vivo 5-day suppressive test, Ethyl Caffeate demonstrated 55% growth inhibition at 100 mg/kg [1]. Phenolic acid esters as a class showed better antiplasmodial activity than the corresponding free phenolic acids [1].

Antimalarial Plasmodium berghei In Vivo Efficacy

Ethyl Caffeate vs. Methyl Caffeate: Differential Hydrolysis to Caffeic Acid Following Intravenous Administration

A pharmacokinetic study in rabbits compared the metabolic fate of caffeic acid, methyl caffeate, and ethyl caffeate. Following intravenous administration of equimolar doses (0.056 mmol/kg), the proportion of the ester converted to caffeic acid was 0.63 ± 0.12 for Ethyl Caffeate compared to 0.18 ± 0.09 for Methyl Caffeate [1].

Pharmacokinetics Metabolism Ester Hydrolysis

Validated Application Scenarios for Ethyl Caffeate (102-37-4) Based on Comparative Evidence


Antioxidant Studies Requiring Lipid-Soluble Radical Scavengers with Neuronal Cytoprotection

Ethyl Caffeate is suitable for investigations of oxidative stress in neuronal cell models or lipophilic environments where caffeic acid fails to protect cells. Its 13.5 μM DPPH IC50 and ability to protect PC12 cells from H2O2-induced death at 5-25 μM (where caffeic acid is inactive) make it a preferred chemical probe for dissecting lipid peroxidation versus aqueous radical pathways [1].

Inflammation Research Targeting NF-κB-Mediated COX-2 Expression in Vivo

For preclinical inflammation models involving TPA-induced skin inflammation or LPS-stimulated macrophages, Ethyl Caffeate offers validated COX-2 suppression that exceeds celecoxib in vivo at equimolar doses [1]. It is particularly suited for topical formulation studies or mechanistic investigations of NF-κB/DNA binding inhibition.

Antimalarial Drug Discovery: In Vivo Plasmodium berghei Efficacy Studies

Ethyl Caffeate serves as a validated positive control or lead scaffold in antimalarial screening programs. Its 55% growth inhibition at 100 mg/kg in the P. berghei mouse model provides a reproducible efficacy benchmark for novel derivative synthesis and SAR exploration [1].

Technical Documentation Hub

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